molecular formula C8H15Cl B13176133 4-(Chloromethyl)-4-methylhex-1-ene

4-(Chloromethyl)-4-methylhex-1-ene

Cat. No.: B13176133
M. Wt: 146.66 g/mol
InChI Key: ZAELAPGBNLYBPP-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-4-methylhex-1-ene is an organic compound with the molecular formula C8H15Cl It is a derivative of hexene, where a chloromethyl group and a methyl group are attached to the fourth carbon of the hexene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-4-methylhex-1-ene can be achieved through several methods. One common approach involves the chloromethylation of 4-methylhex-1-ene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2) under acidic conditions . The reaction proceeds through the formation of a chloromethyl carbocation intermediate, which then reacts with the double bond of 4-methylhex-1-ene to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-4-methylhex-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxylation, and sodium thiolate (NaSR) for thiolation.

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Substituted products such as 4-(hydroxymethyl)-4-methylhex-1-ene, 4-(thiomethyl)-4-methylhex-1-ene.

    Oxidation: 4-(Chloromethyl)-4-methylhexanoic acid.

    Reduction: 4-Methylhex-1-ene.

Scientific Research Applications

4-(Chloromethyl)-4-methylhex-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the preparation of polymers and resins.

    Biology: Potential use in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-4-methylhex-1-ene primarily involves its reactivity as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-4-methylhex-1-ene is unique due to its specific structure, which combines the reactivity of the chloromethyl group with the stability of the hexene backbone. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C8H15Cl

Molecular Weight

146.66 g/mol

IUPAC Name

4-(chloromethyl)-4-methylhex-1-ene

InChI

InChI=1S/C8H15Cl/c1-4-6-8(3,5-2)7-9/h4H,1,5-7H2,2-3H3

InChI Key

ZAELAPGBNLYBPP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC=C)CCl

Origin of Product

United States

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